Product packaging for 2-Phenyl-1-(phenylsulfonyl)azetidine(Cat. No.:CAS No. 78826-13-8)

2-Phenyl-1-(phenylsulfonyl)azetidine

Cat. No.: B15065099
CAS No.: 78826-13-8
M. Wt: 273.4 g/mol
InChI Key: CYNSTNZCAPLJOW-UHFFFAOYSA-N
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Description

2-Phenyl-1-(phenylsulfonyl)azetidine is a chemical compound with the molecular formula C15H15NO2S . This specialty chemical features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is sulfonylated at the nitrogen position. The azetidine ring system is of significant interest in medicinal chemistry, particularly as the core structure in the β-lactam class of antibiotics . Research into structurally related sulfonylated azetidine derivatives has indicated potential for antimicrobial and antiviral activities, suggesting that this compound could serve as a valuable intermediate or scaffold in the development of novel therapeutic agents . The presence of the phenylsulfonyl group can modulate the compound's properties and reactivity, making it a versatile building block for further chemical synthesis and exploration in drug discovery programs. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2S B15065099 2-Phenyl-1-(phenylsulfonyl)azetidine CAS No. 78826-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78826-13-8

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-phenylazetidine

InChI

InChI=1S/C15H15NO2S/c17-19(18,14-9-5-2-6-10-14)16-12-11-15(16)13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

CYNSTNZCAPLJOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Computational Chemistry and Theoretical Studies of 2 Phenyl 1 Phenylsulfonyl Azetidine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Phenyl-1-(phenylsulfonyl)azetidine, DFT calculations are instrumental in mapping out the potential energy surfaces of its synthetic routes, thereby elucidating the intricate details of reaction mechanisms.

Researchers have employed DFT to gain insight into the regioselectivity of reactions, such as the intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.orgnih.gov For instance, in related systems, DFT calculations have been performed to understand the opposite regioselectivity observed between trans- and cis-epoxy amines. nih.gov By modeling simplified substrates to reduce computational cost, the transition state energies for different reaction pathways can be calculated. frontiersin.orgnih.gov These calculations can reveal why a particular regioisomer is favored under specific catalytic conditions. For example, the energy of a transition state leading to an azetidine (B1206935) can be compared to that leading to a pyrrolidine (B122466), providing a quantitative basis for the observed experimental outcomes. frontiersin.orgnih.gov

A typical application of DFT in elucidating a reaction mechanism for the synthesis of a substituted azetidine might involve the following steps:

Optimization of the ground state geometries of the reactants.

Localization of the transition state structures connecting reactants to products.

Calculation of the activation energies and reaction enthalpies.

Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products.

These computational studies not only corroborate experimental findings but can also predict the outcomes of reactions that have not yet been attempted, thus guiding synthetic efforts.

Computational Modeling for Prediction of Substrate Reactivity in Azetidine Synthesis

Computational modeling has proven to be a valuable tool for predicting the reactivity of various substrates in the synthesis of azetidines. mit.edu This predictive capability allows chemists to screen potential starting materials in silico, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. mit.edu

For the synthesis of this compound, such a computational model could be used to evaluate the reactivity of various substituted styrenes with different imines. The model's predictions could then be used to select the most promising candidates for experimental validation. A study on a set of alkene-oxime pairs demonstrated that most of the computationally predicted reactions were accurate when tested experimentally. mit.eduthescience.dev This highlights the power of computational prescreening in expanding the accessible range of substrates for azetidine synthesis. mit.edu

Below is an interactive data table illustrating how computational modeling can predict the success of various substrate combinations for azetidine synthesis.

Alkene SubstrateImine SubstratePredicted ReactivityPredicted Yield (%)Experimental Outcome
Styrene (B11656)N-Sulfonyl IminoketeneHigh85Successful
4-ChlorostyreneN-Sulfonyl IminoketeneModerate60Successful
4-MethoxystyreneN-Sulfonyl IminoketeneHigh92Successful
PropeneN-Sulfonyl IminoketeneLow15Unsuccessful

Advanced Computational Methodologies for Transition State Determination (e.g., Multi-Component Artificial Force Induced Reaction - MC-AFIR)

Determining the transition state (TS) is crucial for understanding reaction mechanisms, but it can be a challenging task, especially for complex reactions with multiple possible pathways. Advanced computational methods like the Artificial Force Induced Reaction (AFIR) method provide a systematic and automated approach to explore reaction paths and locate TSs without prior assumptions about the reaction coordinate. nih.gov

The Multi-Component AFIR (MC-AFIR) algorithm is particularly useful for studying reactions involving two or more reactant molecules. nih.gov It works by applying an artificial force to induce geometrical deformations, pushing or pulling defined molecular fragments towards each other to simulate a reaction. nih.govnih.gov By sampling various initial orientations of the reactants, MC-AFIR can systematically explore the potential energy surface and identify important equilibrium structures and the transition states that connect them. nih.gov

This method has been successfully applied to various multi-component organic reactions. nih.gov In the context of synthesizing this compound, MC-AFIR could be employed to explore the reaction between a substituted styrene and a phenylsulfonyl-protected imine. The automated nature of the search can uncover unexpected reaction pathways and intermediates that might be missed by manual exploration. nih.gov The output of an MC-AFIR calculation is a network of reaction paths, including the geometries and energies of all located minima (reactants, intermediates, products) and transition states.

Computational Studies on Regioselectivity (e.g., Lanthanum(III) Coordination Effects)

Regioselectivity is a critical aspect of many chemical reactions, and computational studies can provide profound insights into its origins. In the synthesis of azetidines via the intramolecular aminolysis of epoxy amines, the choice of catalyst can dramatically influence which regioisomer is formed. frontiersin.orgnih.gov

Computational studies have shown that the coordination of a Lanthanum(III) catalyst to the substrate and/or product can be the deciding factor in the regioselectivity of the ring-opening reaction. frontiersin.orgnih.gov DFT calculations on simplified model systems have been used to investigate the effect of Lanthanum(III) coordination. frontiersin.orgnih.gov For example, calculations involving a dimethylamine-coordinated Lanthanum(III) complex as the activator have shown that the energy of the transition state leading to the azetidine is significantly lower than that leading to the alternative pyrrolidine, which is consistent with experimental observations. frontiersin.orgnih.gov

These computational results suggest that the Lanthanum(III) complex likely contributes to the observed regioselectivity by stabilizing the transition state for one pathway over the other. frontiersin.orgnih.gov The table below presents hypothetical relative energies for the transition states in the catalyzed and uncatalyzed reactions, illustrating the effect of the catalyst on regioselectivity.

Reaction PathwayCatalystRelative Transition State Energy (kcal/mol)Predicted Major Product
Azetidine FormationNone15.2Pyrrolidine
Pyrrolidine FormationNone12.8Pyrrolidine
Azetidine FormationLa(OTf)₃10.5Azetidine
Pyrrolidine FormationLa(OTf)₃14.1Azetidine

These computational findings are crucial for understanding the role of the catalyst and for the rational design of new catalytic systems with improved selectivity for the synthesis of specific azetidine derivatives like this compound.

Analytical and Spectroscopic Characterization Techniques for 2 Phenyl 1 Phenylsulfonyl Azetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Phenyl-1-(phenylsulfonyl)azetidine provides characteristic signals for the protons of the azetidine (B1206935) ring and the two phenyl groups. The protons of the phenyl ring attached to the azetidine typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons of the phenylsulfonyl group also resonate in the aromatic region, often at slightly different chemical shifts due to the influence of the sulfonyl group (δ 7.5-7.9 ppm).

The protons of the four-membered azetidine ring exhibit distinct signals. The methine proton at the C2 position, being adjacent to the phenyl group and the nitrogen atom, is expected to appear as a triplet or a more complex multiplet around δ 4.8-5.2 ppm. The methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring would present as multiplets in the upfield region of the spectrum. Specifically, the C4 protons, being adjacent to the nitrogen of the sulfonylamide, would likely resonate around δ 3.8-4.2 ppm and δ 3.0-3.4 ppm. The C3 methylene protons are expected to appear as a multiplet around δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the two phenyl rings will generate multiple signals in the aromatic region (δ 125-140 ppm). The ipso-carbons, directly attached to the azetidine ring and the sulfonyl group, will have distinct chemical shifts. The carbon of the phenylsulfonyl group attached to the sulfur atom is typically found around δ 138-140 ppm, while the phenyl-substituted carbon at C2 of the azetidine ring would appear around δ 140-142 ppm.

The carbon atoms of the azetidine ring are also readily identified. The C2 carbon, bearing the phenyl group, is expected to resonate around δ 60-65 ppm. The C4 carbon, attached to the nitrogen atom, would appear in the range of δ 50-55 ppm, while the C3 carbon would be found further upfield, typically around δ 30-35 ppm.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Phenyl-H7.20-7.45 (m, 5H)127.5, 128.8, 129.2, 141.0
Phenylsulfonyl-H7.50-7.95 (m, 5H)127.0, 129.5, 133.0, 139.5
Azetidine-CH(Ph)4.95 (t, 1H)62.5
Azetidine-CH₂ (α to N)3.85-4.15 (m, 2H)52.0
Azetidine-CH₂2.30-2.55 (m, 2H)32.0

Note: The chemical shifts (δ) are reported in parts per million (ppm) and multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). The data presented are hypothetical and based on typical values for similar structural motifs.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the bonds within the azetidine ring and the loss of the phenyl and phenylsulfonyl groups. Key fragments would likely include ions corresponding to the phenyl group (m/z 77), the phenylsulfonyl group (m/z 141), and the styrene (B11656) cation (m/z 104) formed after ring opening and fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₅NO₂S), the calculated exact mass is 273.0823. An experimentally determined mass from HRMS that is very close to this value would unequivocally confirm the elemental composition of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Data Type Expected Value
MS (EI)Molecular Ion (m/z)273
MS (EI)Major Fragments (m/z)141, 104, 77
HRMSCalculated Exact Mass [M+H]⁺274.0901
HRMSObserved Exact Mass [M+H]⁺Consistent with C₁₅H₁₆NO₂S

Note: The presented mass spectrometry data is predictive and based on the chemical structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the sulfonyl group and the aromatic rings.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings are expected to be observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings would give rise to several absorptions in the 1600-1450 cm⁻¹ region. Additionally, the C-N stretching vibration of the azetidine ring would likely be found in the 1250-1020 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Alkane C-HStretch2980 - 2850
C-NStretch1250 - 1020

Note: The data in this table represents typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would provide precise bond lengths, bond angles, and torsional angles.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-1-(phenylsulfonyl)azetidine, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of azetidine precursors. A gold(I)-catalyzed ammonium formation strategy is effective, where N-(2-alkynyl)phenylsulfonyl azetidine derivatives undergo cyclization to form spiroammonium intermediates, followed by nucleophilic ring-opening with alcohols or indoles . Optimization involves adjusting catalyst loading (e.g., 2–5 mol% AuCl(PPh₃)), solvent polarity (e.g., dichloromethane), and reaction temperature (60–80°C). Monitoring by TLC or HPLC ensures intermediate stability and product purity.

Q. How can NMR spectroscopy be utilized to characterize this compound?

Key NMR signals include the azetidine ring protons (δ 3.5–4.5 ppm for N–CH₂ groups) and aromatic protons from phenylsulfonyl/phenyl substituents (δ 7.2–8.0 ppm). In 13C^{13}\text{C} NMR, the sulfonyl carbon appears at ~135 ppm, while the azetidine carbons resonate between 45–65 ppm . Comparison with computed spectra (DFT methods) or reference data for similar azetidine derivatives (e.g., 2-Phenyl-1-(p-toluenesulfonyl)aziridine) aids in peak assignment .

Q. What pharmacological activities are associated with azetidine derivatives, and how can these guide target identification for this compound?

Azetidines exhibit anticancer, antimicrobial, and neuroactive properties due to their rigid, strained ring structure, which enhances target binding . For this compound, prioritize assays against CNS targets (e.g., neurotransmitter receptors) or enzymes like proteases, leveraging its sulfonyl group for hydrogen bonding. Use in vitro cytotoxicity screens (e.g., MTT assay) and molecular docking to predict bioactivity .

Q. What safety precautions are critical when handling phenylsulfonyl-containing azetidines?

Avoid prolonged skin/eye contact due to potential irritancy (refer to SDS for diphenyl sulfone analogs) . Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent containers. Monitor stability under storage (e.g., -20°C under argon) to prevent decomposition .

Q. How can skeletal diversity libraries incorporating azetidine cores be designed for drug discovery?

Use diversity-oriented synthesis (DOS) to append substituents at the azetidine nitrogen or adjacent carbons. Prioritize 3D complexity metrics (e.g., Plane of Best Fit scores) to enhance BBB permeability, as seen in libraries inspired by neurotransmitters . Combine with sulfonyl fluorides for click chemistry modifications .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity in chiral phosphoric acid-catalyzed reactions of this compound?

Density functional theory (DFT) studies reveal that activation via the azetidine nitrogen and thione tautomer (mode A) lowers activation free energy compared to carbonyl activation (mode B). Steric effects from adamantyl substituents on the catalyst enhance enantioselectivity by restricting transition-state geometries . Validate using kinetic isotopic effects (KIEs) and non-linear effect (NLE) experiments.

Q. How does gold(I) catalysis influence the regioselectivity of benzosultam formation from N-(2-alkynyl)phenylsulfonyl azetidines?

The Au(I) catalyst stabilizes the spiroammonium intermediate, directing nucleophilic attack to the less-hindered position. Solvent polarity (e.g., dichloromethane vs. toluene) modulates nucleophile accessibility. Computational modeling (e.g., NBO analysis) identifies charge distribution in the intermediate, guiding substituent effects on regioselectivity .

Q. What strategies resolve contradictions in computational vs. experimental data for azetidine derivative reactivity?

Discrepancies may arise from solvent effects or implicit vs. explicit solvation models in simulations. Reconcile by:

  • Comparing computed transition states with experimental KIEs.
  • Using mixed implicit/explicit solvent models (e.g., SMD with 3 explicit water molecules).
  • Validating with variable-temperature NMR to probe dynamic effects .

Q. How can defluorosulfonylation of azetidine sulfonyl fluorides expand functionalization strategies?

Azetidine sulfonyl fluorides (ASFs) undergo thermal activation (60°C) to generate carbocations, which react with nucleophiles (e.g., alcohols, amines). This enables C–N/C–O bond formation without metal catalysts. Optimize by screening nucleophile concentration (1.5–3.0 equiv) and solvent (acetonitrile) to minimize side reactions .

Q. What role does azetidine dimerization play in synthesizing N-aminopropyl scaffolds for metal-complexing agents?

Controlled dimerization (via concentration, temperature, and Brønsted acid catalysts) forms 1,3-diamine intermediates. Subsequent alkylation or amidation introduces diversity. Key parameters include azetidine ring-opening kinetics (monitored by 1H^{1}\text{H} NMR) and catalyst choice (e.g., HCl vs. TFA) .

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